Imidazo[1,2-a]pyrazin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyrazin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives have been reported to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), human skin cancer (A375), and breast cancer (MCF-7) cells .
Mode of Action
It is known that the compound interacts with cancer cells, leading to changes that inhibit their growth and proliferation . The compound may also interact with specific proteins or enzymes within the cancer cells, altering their function and leading to cell death .
Pharmacokinetics
The compound’s anticancer activity suggests that it is able to reach its target cells and exert its effects
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation. In vitro experimental results have shown that the compound exhibits significant anticancer activities, with promising results against various types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs may affect its efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine-2-methanol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyrazine-2-methanol may involve large-scale multi-component reactions (MCRs) due to their efficiency and atom economy. These methods often utilize readily available starting materials and environmentally benign catalysts to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-2-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrazine-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into imidazo[1,2-a]pyrazine-2-methanamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group, to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include imidazo[1,2-a]pyrazine-2-carboxylic acids, imidazo[1,2-a]pyrazine-2-methanamine, and various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis for the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent, anti-tuberculosis agent, and in the treatment of other infectious diseases
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[1,2-a]pyrazine-2-methanol include:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine derivatives with different substituents .
Uniqueness
Imidazo[1,2-a]pyrazin-2-ylmethanol is unique due to its specific structural features and the presence of the methanol group, which imparts distinct reactivity and biological activity compared to other imidazo[1,2-a]pyrazine derivatives .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHGROLXDKZFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658259 | |
Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-28-2 | |
Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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